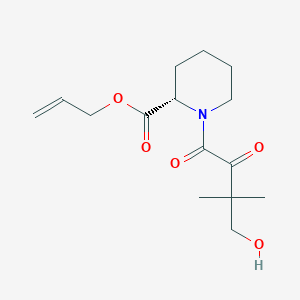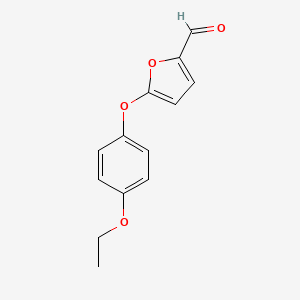
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4 It is a furan derivative, characterized by the presence of a furan ring substituted with an ethoxyphenoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethoxyphenol with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via an etherification mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Ethoxyphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Ethoxyphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the ethoxyphenoxy moiety can enhance the compound’s binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenoxy)furan-2-carbaldehyde
- 5-(4-Hydroxyphenoxy)furan-2-carbaldehyde
- 5-(4-Chlorophenoxy)furan-2-carbaldehyde
Uniqueness
5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(4-ethoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-2-15-10-3-5-11(6-4-10)16-13-8-7-12(9-14)17-13/h3-9H,2H2,1H3 |
InChI Key |
SPXXXJSGWDGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


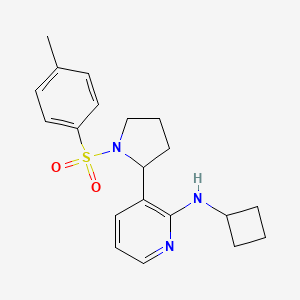
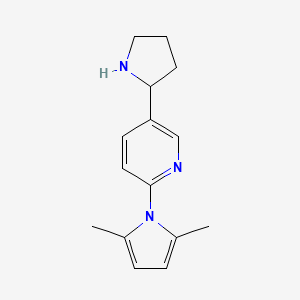
![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)


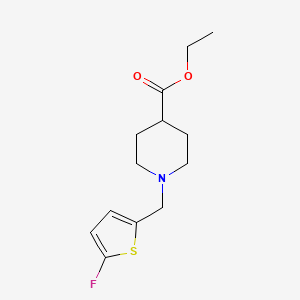

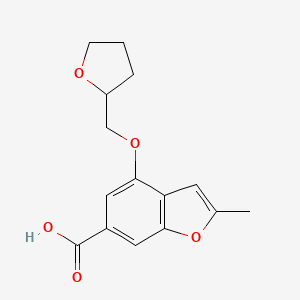
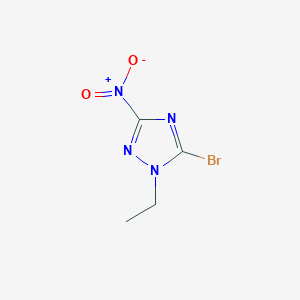
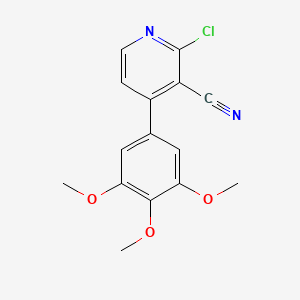
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)

